3-Benzyloxetane-3-carboxylic acid

説明

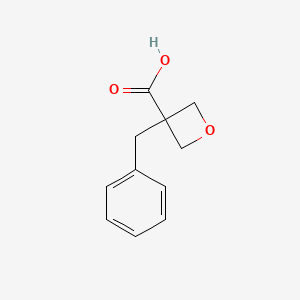

Chemical Structure and Properties 3-Benzyloxetane-3-carboxylic acid (CAS 1379811-81-0) is a substituted oxetane derivative with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol . It features a strained four-membered oxetane ring substituted at the 3-position with both a benzyloxycarbonyl (Cbz)-protected amino group and a carboxylic acid moiety. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and peptide synthesis as a constrained amino acid analog .

Synthesis The compound is synthesized via stepwise protection of 3-aminooxetane-3-carboxylic acid (CAS 138650-24-5) using benzyl chloroformate (CbzCl) under alkaline conditions. The reaction involves sequential addition of CbzCl to ensure complete protection of the amino group, followed by acidification and purification via flash chromatography .

Applications

Its primary applications include:

特性

分子式 |

C11H12O3 |

|---|---|

分子量 |

192.21 g/mol |

IUPAC名 |

3-benzyloxetane-3-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c12-10(13)11(7-14-8-11)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |

InChIキー |

ZWQSLNACKHYUOW-UHFFFAOYSA-N |

正規SMILES |

C1C(CO1)(CC2=CC=CC=C2)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

A detailed comparison of key compounds is provided below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Applications |

|---|---|---|---|---|---|

| 3-Benzyloxetane-3-carboxylic acid | C₁₂H₁₃NO₅ | 251.24 | 1379811-81-0 | Benzyloxycarbonyl, carboxylic acid | Peptide synthesis, drug design |

| 3-Aminooxetane-3-carboxylic acid | C₄H₇NO₃ | 133.11 | 138650-24-5 | Amino, carboxylic acid | Precursor for protected amino acids |

| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 117.10 | 36476-78-5 | Azetidine ring, carboxylic acid | Peptidomimetics, constrained amino acid synthesis |

| 3-Ethyloxetane-3-carboxylic Acid | C₆H₁₀O₃ | 130.14 | 28562-61-0 | Ethyl, carboxylic acid | Polymer chemistry, medicinal chemistry |

| 3-Indolecarboxylic acid | C₉H₇NO₂ | 161.16 | 771-50-6 | Indole ring, carboxylic acid | Pharmaceuticals, reference standards |

Reactivity and Stability

- This compound: The Cbz group enhances stability against enzymatic degradation compared to its unprotected counterpart (3-aminooxetane-3-carboxylic acid). The oxetane ring’s moderate strain (less than azetidine) balances reactivity and stability .

- Azetidine-3-carboxylic acid : The smaller azetidine ring exhibits higher ring strain, increasing reactivity in ring-opening reactions but reducing stability in biological systems .

- 3-Ethyloxetane-3-carboxylic Acid: The ethyl group reduces steric hindrance compared to benzyl, improving solubility in non-polar solvents .

Research Findings and Trends

- Synthetic Advancements : Recent methods focus on optimizing Cbz protection steps to improve yields (e.g., sequential CbzCl addition in achieved 66% yield) .

- Drug Development : Oxetane-containing compounds are prioritized in antiviral and anticancer research for their metabolic stability .

- Comparative Studies : Azetidine analogs show faster ring-opening kinetics but lower bioavailability than oxetane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。